molecular formula C10H8Cl2N2O B1440262 (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol CAS No. 1193389-00-2

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol

Cat. No.: B1440262
CAS No.: 1193389-00-2
M. Wt: 243.09 g/mol
InChI Key: ANQUTOMYTAUQOJ-UHFFFAOYSA-N
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Description

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula C10H8Cl2N2O and a molecular weight of 243.09 g/mol . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can result in the formation of various substituted imidazoles .

Mechanism of Action

Comparison with Similar Compounds

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2,5-dichloro-3-phenylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUTOMYTAUQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol
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(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol
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(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol
Reactant of Route 5
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Reactant of Route 6
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(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol

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